(R)-N-Ethyl-N-(piperidin-3-yl)acetamide
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Overview
Description
®-N-Ethyl-N-(piperidin-3-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in numerous drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-N-(piperidin-3-yl)acetamide typically involves the alkylation of piperidine derivatives. One common method is the reaction of ®-3-piperidinol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of ®-N-Ethyl-N-(piperidin-3-yl)acetamide may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as hydrogenation, cyclization, and amination, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
®-N-Ethyl-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products Formed
Oxidation: Formation of N-ethyl-N-(piperidin-3-yl)acetamide oxide.
Reduction: Formation of N-ethyl-N-(piperidin-3-yl)ethanamine.
Substitution: Formation of various N-alkyl-N-(piperidin-3-yl)acetamides depending on the substituent used.
Scientific Research Applications
®-N-Ethyl-N-(piperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-N-Ethyl-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-N-(piperidin-3-yl)acetamide: Lacks the ®-configuration, which may result in different biological activity.
N-Methyl-N-(piperidin-3-yl)acetamide: Contains a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.
N-Propyl-N-(piperidin-3-yl)acetamide: Contains a propyl group, which may affect its solubility and reactivity.
Uniqueness
®-N-Ethyl-N-(piperidin-3-yl)acetamide is unique due to its specific ®-configuration, which can influence its interaction with chiral biological targets. This stereochemistry may result in distinct pharmacological effects compared to its racemic or other stereoisomeric forms .
Properties
IUPAC Name |
N-ethyl-N-[(3R)-piperidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-11(8(2)12)9-5-4-6-10-7-9/h9-10H,3-7H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOCWUTHBPPHJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCNC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCNC1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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